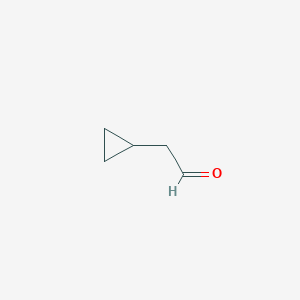
Methyl-4-Phenylcubancarboxylat
Übersicht
Beschreibung
Picfeltarraenin IA is a triterpenoid compound extracted from the plant Picria fel-terrae Lour. It has been traditionally used in Chinese medicine as an acetylcholinesterase inhibitor. Recent studies have highlighted its potential in treating respiratory inflammation by inhibiting the production of inflammatory cytokines .
Wissenschaftliche Forschungsanwendungen
Picfeltarraenin IA has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.
Biology: Investigated for its role in inhibiting acetylcholinesterase and its potential neuroprotective effects.
Medicine: Explored for its anti-inflammatory properties, particularly in treating respiratory diseases by inhibiting cytokine production.
Industry: Potential applications in developing anti-inflammatory drugs and acetylcholinesterase inhibitors
Wirkmechanismus
Picfeltarraenin IA exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. Additionally, it inhibits the production of inflammatory cytokines by downregulating the expression of cyclooxygenase 2 (COX2) via the nuclear factor-κB (NF-κB) pathway. This dual mechanism makes it a potent anti-inflammatory and neuroprotective agent .
Similar Compounds:
- Picfeltarraenin IB
- Picfeltarraenin IV
- Picfeltarraenin X
- Picfeltarraenin XI
Comparison: Picfeltarraenin IA stands out due to its strong acetylcholinesterase inhibitory activity and its ability to inhibit inflammatory cytokine production. While other similar compounds like Picfeltarraenin IB and Picfeltarraenin IV also exhibit acetylcholinesterase inhibition, Picfeltarraenin IA’s dual action on both acetylcholinesterase and inflammatory pathways highlights its unique therapeutic potential .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Picfeltarraenin IA can be synthesized through various chemical reactions involving triterpenoid precursors. The detailed synthetic routes are often proprietary and involve multiple steps of organic synthesis, including oxidation, reduction, and glycosylation reactions.
Industrial Production Methods: Industrial production of Picfeltarraenin IA typically involves the extraction of the compound from the leaves of Picria fel-terrae Lour. The process includes crushing the leaves, followed by microwave extraction using solvents like ethanol or methanol. The extract is then purified through chromatographic techniques to isolate Picfeltarraenin IA .
Analyse Chemischer Reaktionen
Types of Reactions: Picfeltarraenin IA undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, Picfeltarraenin IA can form oxidized derivatives.
Reduction: Reduction reactions can modify the triterpenoid structure, leading to different analogs.
Substitution: Substitution reactions, especially glycosylation, are common in modifying the compound’s structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Glycosyl donors like acetylated sugars in the presence of Lewis acids.
Major Products: The major products formed from these reactions include various oxidized, reduced, and glycosylated derivatives of Picfeltarraenin IA .
Eigenschaften
IUPAC Name |
methyl 4-phenylcubane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-14(17)16-11-8-12(16)10-13(16)9(11)15(8,10)7-5-3-2-4-6-7/h2-6,8-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRQHWFNIIZXIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577732 | |
| Record name | Methyl 4-phenylpentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123675-82-1 | |
| Record name | Methyl 4-phenylpentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





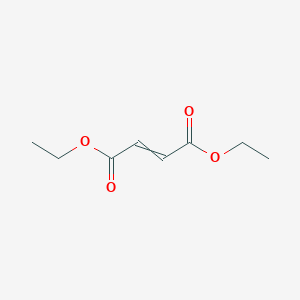
![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)

![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)
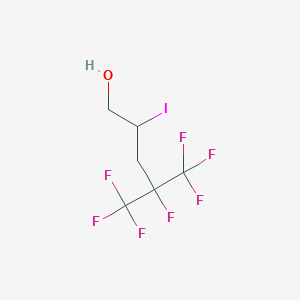
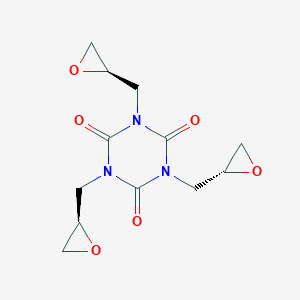
![2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL](/img/structure/B49370.png)
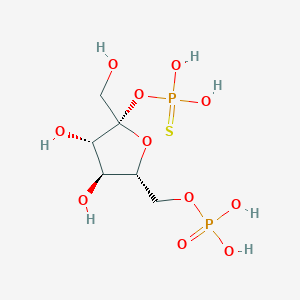
![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)


